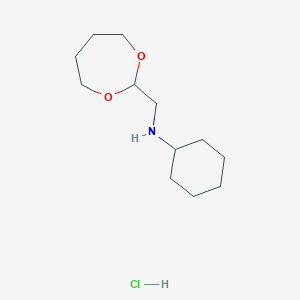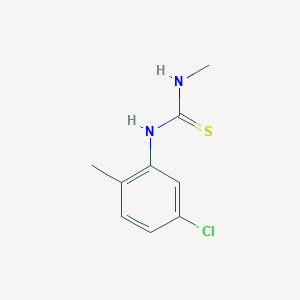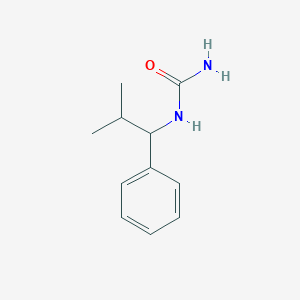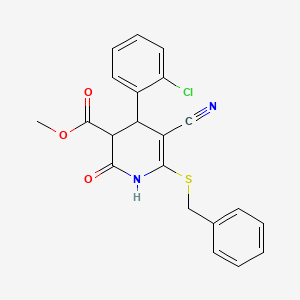![molecular formula C19H24O3 B4887393 2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B4887393.png)
2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is an organic compound with a complex structure that includes methoxyphenoxy and ethoxy groups
Métodos De Preparación
The synthesis of 2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with other reagents under specific conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene can be compared with similar compounds such as:
2-(2-Methoxyphenyl)ethylamine: This compound has a similar methoxyphenyl group but differs in its overall structure and properties.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: This compound has a similar ethoxy group but differs in its overall structure and properties.
Propiedades
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14(2)16-10-9-15(3)13-19(16)22-12-11-21-18-8-6-5-7-17(18)20-4/h5-10,13-14H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELOASLTNAPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
![3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B4887327.png)
![1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B4887333.png)


![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol](/img/structure/B4887373.png)
![1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-phenylthiourea](/img/structure/B4887383.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one](/img/structure/B4887402.png)

![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)
